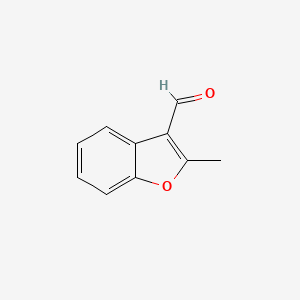
2-Methylbenzofuran-3-carbaldehyde
Übersicht
Beschreibung
2-Methylbenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzofuran-3-carbaldehyde is represented by the InChI code1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 . The SMILES string representation is Cc1oc2ccccc2c1C=O . Physical And Chemical Properties Analysis
2-Methylbenzofuran-3-carbaldehyde is a solid at room temperature . It has a melting point of 79 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzofuran compounds have been studied for their antibacterial efficacy against various strains such as S. aureus. Some derivatives have shown significant activity in this field .
Pharmaceutical Applications
Benzofuran derivatives are recognized for their extensive pharmaceutical applications, including compounds like amiodarone and bergapten, which have been used in various treatments .
Anticancer Potential
Several benzofurans are being explored for their inhibitory potency against human cancer cells, showing promise as anticancer agents .
Synthesis of Organic Compounds
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Methylbenzofuran-3-carbaldehyde are not mentioned in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which 2-methylbenzofuran-3-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the properties of cellular membranes.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and oxidative stress responses (in the case of anti-oxidative activity).
Pharmacokinetics
The compound’s molecular weight (16017 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at ambient temperatures suggests that it may have a relatively long half-life in the body .
Result of Action
The compound’s reported biological activities suggest that it may have a variety of effects at the molecular and cellular levels . These could include inhibition of cell growth and proliferation, disruption of bacterial cell wall synthesis, and protection against oxidative stress.
Action Environment
The compound’s stability at ambient temperatures suggests that it may be relatively resistant to degradation under normal environmental conditions
Eigenschaften
IUPAC Name |
2-methyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYILGZMAMAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344107 | |
| Record name | 2-Methylbenzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzofuran-3-carbaldehyde | |
CAS RN |
55581-61-8 | |
| Record name | 2-Methylbenzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



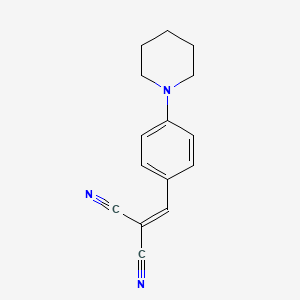
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

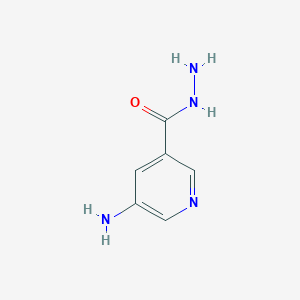
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
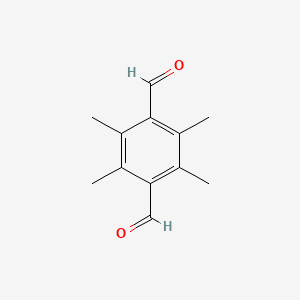
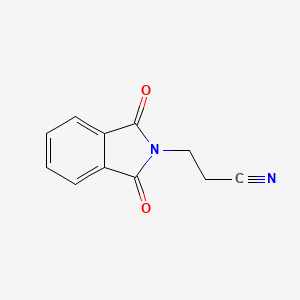



![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
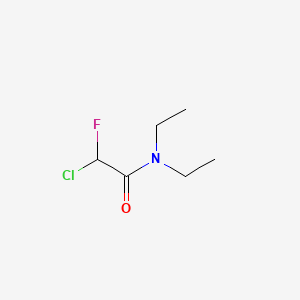

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)